N-1,3-benzodioxol-5-yl-2-(6-chloro-1H-indol-1-yl)acetamide
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Overview
Description
N-1,3-benzodioxol-5-yl-2-(6-chloro-1H-indol-1-yl)acetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
The synthesis of N-1,3-benzodioxol-5-yl-2-(6-chloro-1H-indol-1-yl)acetamide typically involves multi-step organic synthesis processes. One common method involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-benzo dioxole and 6-chloro-1H-indole.
Coupling Reaction: A Pd-catalyzed C-N cross-coupling reaction is employed to couple the 5-bromo-benzo dioxole with the 6-chloro-1H-indole.
Acetamide Formation: The resulting intermediate undergoes further reactions to introduce the acetamide group, typically involving reagents such as ethyl bromoacetate and NaH in DMF.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography
Chemical Reactions Analysis
N-1,3-benzodioxol-5-yl-2-(6-chloro-1H-indol-1-yl)acetamide undergoes various chemical reactions, highlighting its reactivity and functional versatility:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions: Typical reagents include PdCl2, xantphos, Cs2CO3, and solvents like toluene and DMF. .
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It has shown potential in biological studies, particularly in the investigation of cellular processes and molecular interactions.
Medicine: The compound has demonstrated anticancer activity, with studies showing its ability to inhibit the growth of various cancer cell lines, including prostate, pancreatic, and acute lymphoblastic leukemia cells
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-1,3-benzodioxol-5-yl-2-(6-chloro-1H-indol-1-yl)acetamide involves its interaction with microtubules, which are essential components of the cell’s cytoskeleton. The compound modulates microtubule assembly by either suppressing tubulin polymerization or stabilizing microtubule structure. This leads to mitotic blockade and induces apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
N-1,3-benzodioxol-5-yl-2-(6-chloro-1H-indol-1-yl)acetamide can be compared with other indole derivatives that exhibit similar biological activities:
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also show anticancer activity and have been studied for their potential therapeutic applications.
Indole-3-acetic acid: A naturally occurring plant hormone with diverse biological activities.
5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: These compounds have shown antiviral activity and are used in various biological studies.
This compound stands out due to its specific combination of the benzodioxole and indole moieties, which contribute to its unique chemical and biological properties.
Properties
Molecular Formula |
C17H13ClN2O3 |
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Molecular Weight |
328.7 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(6-chloroindol-1-yl)acetamide |
InChI |
InChI=1S/C17H13ClN2O3/c18-12-2-1-11-5-6-20(14(11)7-12)9-17(21)19-13-3-4-15-16(8-13)23-10-22-15/h1-8H,9-10H2,(H,19,21) |
InChI Key |
IPLPXYRMKMZCPS-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C=CC4=C3C=C(C=C4)Cl |
Origin of Product |
United States |
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